Di(piperidin-1-yl)methanethione
Overview
Description
Di(piperidin-1-yl)methanethione is an organosulfur compound with the molecular formula C₁₁H₂₀N₂S. It consists of two piperidine rings connected by a methanethione group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di(piperidin-1-yl)methanethione can be synthesized through various methods. One common synthetic route involves the reaction of piperidine with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction typically proceeds under mild conditions, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Di(piperidin-1-yl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethione group to a methylene group.
Substitution: The piperidine rings can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methylenated derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
Di(piperidin-1-yl)methanethione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a neuroprotective agent and its role in drug design and synthesis.
Mechanism of Action
The mechanism of action of di(piperidin-1-yl)methanethione involves its interaction with various molecular targets and pathways. The piperidine rings are known to enhance the compound’s biological activity by improving its interaction with biological targets. This interaction can lead to various effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Di(piperidin-1-yl)methanethione can be compared with other similar compounds, such as:
Bis(piperidin-1-yl)methanone: Similar structure but with a carbonyl group instead of a methanethione group.
N,N’-Di(piperidin-1-yl)thiourea: Contains a thiourea group instead of a methanethione group.
1,1’-Thiocarbonyl-di-piperidine: Another thiocarbonyl derivative with similar properties.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
di(piperidin-1-yl)methanethione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2S/c14-11(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOSIBHMBCFJRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501350 | |
Record name | Di(piperidin-1-yl)methanethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1013-92-9 | |
Record name | Di(piperidin-1-yl)methanethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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